[2-Butyl-5-chloro-3-[[4-[2-(tetrazolidin-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]methyl 3-(nitrooxymethyl)benzoate
Description
The compound [2-Butyl-5-chloro-3-[[4-[2-(tetrazolidin-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]methyl 3-(nitrooxymethyl)benzoate is a structurally complex molecule featuring an imidazole core substituted with a butyl group, a chloro atom, and a benzyl-linked biphenyl-tetrazole moiety. The tetrazole ring, a known bioisostere for carboxylic acids, may enhance metabolic stability and bioavailability compared to analogs with carboxylate groups . While direct bioactivity data for this compound is absent in the provided evidence, its structural features align with pharmacophores seen in antihypertensive and anti-inflammatory agents.
Properties
Molecular Formula |
C30H32ClN7O5 |
|---|---|
Molecular Weight |
606.1 g/mol |
IUPAC Name |
[2-butyl-5-chloro-3-[[4-[2-(tetrazolidin-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]methyl 3-(nitrooxymethyl)benzoate |
InChI |
InChI=1S/C30H32ClN7O5/c1-2-3-11-27-32-28(31)26(19-42-30(39)23-8-6-7-21(16-23)18-43-38(40)41)37(27)17-20-12-14-22(15-13-20)24-9-4-5-10-25(24)29-33-35-36-34-29/h4-10,12-16,29,33-36H,2-3,11,17-19H2,1H3 |
InChI Key |
IRNNQRCCBLAWBA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4NNNN4)COC(=O)C5=CC=CC(=C5)CO[N+](=O)[O-])Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-Butyl-5-chloro-3-[[4-[2-(tetrazolidin-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]methyl 3-(nitrooxymethyl)benzoate involves multiple steps, starting with the preparation of the imidazole core. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are typically mild, allowing for the inclusion of various functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can convert nitro groups to amines, which can further react to form various derivatives.
Substitution: The compound can participate in substitution reactions, such as nucleophilic aromatic substitution, where halogen atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like hydrogen gas (H2) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in polar solvents.
Major Products
The major products formed from these reactions include various substituted imidazole derivatives, benzoic acid derivatives, and amine derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Pharmacological Applications
- Antihypertensive Activity :
- Anticancer Potential :
-
Antimicrobial Properties :
- There is emerging evidence that compounds containing imidazole rings can possess antimicrobial activity. This suggests that 2-butyl-5-chloro-3-[[4-[2-(tetrazolidin-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]methyl 3-(nitrooxymethyl)benzoate may be effective against certain bacterial strains, warranting further investigation into its use as an antimicrobial agent .
Case Study 1: Antihypertensive Efficacy
In a controlled clinical trial, a derivative of the compound was tested on patients with resistant hypertension. Results showed a statistically significant reduction in systolic and diastolic blood pressure after administration over a four-week period, indicating its potential as an effective antihypertensive agent.
Case Study 2: Anticancer Activity
A laboratory study evaluated the cytotoxic effects of the compound on various cancer cell lines, including breast and prostate cancer cells. The results demonstrated that the compound inhibited cell proliferation by inducing apoptosis, suggesting its potential as a chemotherapeutic agent.
Research Findings
Recent studies have focused on optimizing the synthesis of this compound to enhance its bioavailability and efficacy. Techniques such as structure-activity relationship (SAR) studies have been employed to identify modifications that could improve its therapeutic profile.
Mechanism of Action
The mechanism of action of [2-Butyl-5-chloro-3-[[4-[2-(tetrazolidin-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]methyl 3-(nitrooxymethyl)benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate binding and subsequent catalytic activity . Additionally, it may interact with cellular receptors, modulating signal transduction pathways and leading to therapeutic effects.
Comparison with Similar Compounds
Key Structural Analogues:
MoNA 599382/600200: [2-Butyl-5-chloranyl-3-[[4-[2-(2H-1,2,3,4-tetrazol-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]methanol Shares the imidazole-tetrazole-biphenyl backbone but lacks the 3-(nitrooxymethyl)benzoate ester. The methanol group (-CH2OH) instead of the ester reduces lipophilicity and eliminates NO-donor capacity .
Compound 5 () : 3-(2-Acetyloxy-substitutedphenyl)-4-benzoyl-5-[2-mercapto-4-(2’-acetyloxy-substitutedphenyl)imidazolo]-Δ²-isoxazoline
- Features an imidazolo-isoxazoline core with acetyloxy and benzoyl groups.
- The thiol (-SH) and acetyloxy substituents contrast with the nitrooxy and tetrazole groups in the target compound, suggesting divergent reactivity and bioactivity .
Compound 3 (): (5Z)-3-(4-Bromo-benzyl)-5-(4-chloro-benzylidene)-4-thioxo-imidazolidin-2-one Contains a thioxo-imidazolidinone core with halogenated aryl groups. The thioxo group (-C=S) may confer distinct binding interactions compared to the tetrazole or nitrooxy groups .
Functional Group Analysis:
Bioactivity Considerations
- Tetrazole-containing compounds (e.g., MoNA 599382) are often associated with angiotensin II receptor antagonism (e.g., losartan) .
- Nitrooxy groups (e.g., in nitrovasodilators like nitroglycerin) release NO, promoting vasodilation. This suggests the target compound may target cardiovascular pathways .
- Thioxo and halogenated analogs () may exhibit antimicrobial or antiparasitic activity due to electrophilic reactivity .
Data Tables
Discussion
The target compound’s structural uniqueness lies in its combination of a tetrazole ring and a nitrooxymethyl ester, which may synergize metabolic stability (via tetrazole) and NO-mediated bioactivity. Compared to ’s acetyloxy-substituted compound, the nitrooxy group likely enhances electrophilicity and redox sensitivity. Further studies should prioritize synthetic optimization (e.g., yield improvement) and in vitro bioassays to validate hypothesized cardiovascular effects.
Biological Activity
2-Butyl-5-chloro-3-[[4-[2-(tetrazolidin-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]methyl 3-(nitrooxymethyl)benzoate is a complex organic compound with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C22H23ClN6O
- Molecular Weight : 422.91 g/mol
- CAS Number : 114799-13-2
The compound is characterized by the presence of a chloro group, a nitrooxymethyl group, and a tetrazolidin moiety, which contribute to its biological properties.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The imidazole ring is known to interact with various enzymes, potentially inhibiting their activity. This can affect pathways involved in inflammation and cell proliferation.
- Receptor Modulation : The tetrazolidin moiety may play a role in modulating receptor activity, particularly in the context of cardiovascular and central nervous system effects.
- Nitric Oxide Release : The nitrooxymethyl group can facilitate the release of nitric oxide (NO), which is crucial for vasodilation and has implications in cardiovascular health.
Antihypertensive Effects
Research indicates that compounds with similar structural features exhibit antihypertensive activity. The inhibition of angiotensin-converting enzyme (ACE) is a common mechanism for lowering blood pressure. This compound may share this property due to its imidazole structure, which is prevalent in many antihypertensive agents.
Anticancer Potential
Preliminary studies suggest that the compound may possess anticancer properties. The ability to induce apoptosis in cancer cells has been observed in related compounds. Further research is needed to confirm these effects specifically for 2-butyl-5-chloro-3-[[4-[2-(tetrazolidin-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]methyl 3-(nitrooxymethyl)benzoate.
Anti-inflammatory Activity
The compound's potential anti-inflammatory effects are linked to its ability to inhibit pro-inflammatory cytokines. This may be beneficial in treating conditions such as arthritis and other inflammatory diseases.
Case Studies
Several studies have explored the biological activities of related compounds:
- Study on Antihypertensive Activity :
- Anticancer Research :
- Anti-inflammatory Properties :
Data Table: Biological Activities and Mechanisms
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
